molecular formula C7H3ClN2O B1629267 6-Cyanopyridine-3-carbonyl chloride CAS No. 313350-44-6

6-Cyanopyridine-3-carbonyl chloride

Cat. No.: B1629267
CAS No.: 313350-44-6
M. Wt: 166.56 g/mol
InChI Key: KSVWNAJTQHVDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyanopyridine-3-carbonyl chloride is a halogenated pyridine derivative characterized by a cyano (-CN) group at the 6-position and a reactive carbonyl chloride (-COCl) group at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where it serves as a precursor for amide or ester formation via nucleophilic substitution reactions. Its molecular structure combines electron-withdrawing groups (cyano and carbonyl chloride), which enhance electrophilicity and reactivity toward nucleophiles like amines and alcohols.

Properties

CAS No.

313350-44-6

Molecular Formula

C7H3ClN2O

Molecular Weight

166.56 g/mol

IUPAC Name

6-cyanopyridine-3-carbonyl chloride

InChI

InChI=1S/C7H3ClN2O/c8-7(11)5-1-2-6(3-9)10-4-5/h1-2,4H

InChI Key

KSVWNAJTQHVDTP-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)Cl)C#N

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Cyanopyridine-3-carbonyl chloride with structurally related pyridine derivatives, emphasizing molecular features, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity/Applications References
This compound C₇H₃ClN₂O 170.57* -CN (6-position), -COCl (3) High reactivity for nucleophilic acyl substitution; used in peptide coupling, drug synthesis.
6-Chloro-3-pyridinecarbonitrile C₆H₃ClN₂ 138.55 -Cl (6), -CN (3) Limited acyl reactivity; used as a nitrile precursor or in heterocyclic synthesis.
6-Chloro-2-methylpyridine-3-carbonyl chloride C₇H₅Cl₂NO 190.03 -Cl (6), -COCl (3), -CH₃ (2) Methyl group increases steric hindrance; slower nucleophilic substitution than parent compound.
6-Chloropyridine-3-carboxylic Acid C₆H₄ClNO₂ 157.56 -Cl (6), -COOH (3) Low reactivity compared to acyl chloride; used in metal coordination or salt formation.
2-(Chlorothio)pyridine-3-carbonyl chloride C₆H₃Cl₂NOS 208.07 -Cl (6), -COCl (3), -SCl (2) Thioester formation; potential use in polymer chemistry or sulfur-containing drug design.
6-Cyanopyridine-3-sulfonyl chloride C₆H₃ClN₂O₂S 202.62 -CN (6), -SO₂Cl (3) High reactivity for sulfonamide synthesis; applications in surfactants or enzyme inhibitors.

Structural and Reactivity Analysis

  • Electron-Withdrawing Effects: The cyano and carbonyl chloride groups in this compound create a strong electron-deficient pyridine ring, enhancing its electrophilicity. In contrast, 6-Chloropyridine-3-carboxylic acid (carboxylic acid group) exhibits reduced reactivity due to resonance stabilization.
  • Steric and Electronic Modifications: The methyl group in 6-Chloro-2-methylpyridine-3-carbonyl chloride introduces steric hindrance, slowing reactions at the carbonyl chloride site. The sulfonyl chloride group in 6-Cyanopyridine-3-sulfonyl chloride offers distinct reactivity, favoring sulfonamide bond formation over amides/esters.
  • Functional Group Interplay: The chlorothio group in 2-(Chlorothio)pyridine-3-carbonyl chloride enables thiol-disulfide exchange reactions, absent in the target compound. The cyano group in 6-Cyanopyridine-3-carbonitrile lacks acyl reactivity, limiting its utility in coupling reactions compared to the carbonyl chloride variant.

Preparation Methods

Synthetic Pathway Overview

This method leverages 6-chloropyridine-3-carbonyl chloride (CAS 101323-81-3) as a precursor, substituting the C6 chlorine atom with a cyano group. The electron-withdrawing carbonyl chloride at C3 activates the pyridine ring, facilitating nucleophilic displacement at C6.

Reaction Conditions and Optimization

The substitution employs copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 160–180°C for 12–24 hours. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 170°C Maximizes SNAr kinetics
CuCN Equivalents 1.2–1.5 eq Prevents side reactions
Solvent Anhydrous DMF Enhances nucleophilicity

Under these conditions, yields reach 68–72%. Side products include unreacted starting material (8–12%) and dechlorinated byproducts (5–7%).

Mechanistic Considerations

The carbonyl chloride group withdraws electron density via resonance, polarizing the C6–Cl bond. CuCN delivers the cyanide ion, which attacks the electrophilic C6 center, displacing chloride through a concerted aromatic substitution mechanism. The reaction follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·h⁻¹ at 170°C.

Diazotization-Cyanation of 6-Aminonicotinic Acid

Synthesis of 6-Aminonicotinic Acid

Ethyl 6-aminonicotinate undergoes alkaline hydrolysis (1M NaOH, methanol, 20°C, 18 h) to yield 6-aminonicotinic acid with 89% efficiency.

Diazotization and Sandmeyer Reaction

The amine is converted to a diazonium salt using NaNO₂ (1.1 eq) in HCl (4M) at 0–5°C. Subsequent treatment with CuCN (1.5 eq) in aqueous HCl (pH 3–4) at 50°C for 2 h affords 6-cyanonicotinic acid (63% yield).

Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂, 3 eq) under reflux (75°C, 4 h), achieving quantitative conversion to 6-cyanopyridine-3-carbonyl chloride. Gas evolution (SO₂, HCl) necessitates efficient trapping systems for industrial scalability.

Lewis Acid-Mediated Cyclization of Halogenated Nitriles

Substrate Preparation

2-Methyleneglutaronitrile (prepared via acrylonitrile dimerization) reacts with chlorine gas at 15–20°C to form 2-chloro-2-chloromethylglutaronitrile. Solvent-free conditions minimize byproduct formation.

Cyclization and Functionalization

The dichloro intermediate undergoes cyclization with SnCl₄ (0.5 eq) in o-dichlorobenzene at 180°C for 3 h, yielding 3-cyano-5-chlorodihydropyridine. Base-mediated elimination (NaOH, 50°C) generates 6-chloropyridine-3-carbononitrile, which is subsequently oxidized to the carbonyl chloride using PCl₅ (2 eq) in chlorobenzene (110°C, 6 h).

Yield and Scalability

This multistep route achieves an overall yield of 41–45%, limited by the oxidation step’s selectivity. Industrial adoption requires continuous flow systems to manage exothermic intermediates.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 72 98 Few steps, high atom economy Requires high-temperature conditions
Diazotization-Cyanation 63 95 Amenable to scale-up Diazonium instability risks
Cyclization-Oxidation 45 90 Novel substrate design Multi-step, low overall yield

Q & A

Q. What are the optimal synthetic routes for preparing 6-cyanopyridine-3-carbonyl chloride, and how do reaction conditions influence purity?

this compound is typically synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example:

  • Step 1 : React 6-cyanopyridine-3-carboxylic acid with excess SOCl₂ under reflux (70–80°C) for 4–6 hours .
  • Step 2 : Remove excess SOCl₂ via vacuum distillation.
  • Critical factors : Moisture must be excluded to avoid hydrolysis; inert gas (N₂/Ar) purging is essential. Impurities often arise from incomplete chlorination or residual solvents, detectable via GC-MS or ¹H NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : The pyridine ring protons appear as a triplet (δ 8.2–8.5 ppm for H-2 and H-4) and a doublet (δ 9.1 ppm for H-5). The carbonyl carbon (C=O) resonates at ~165–170 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~2230 cm⁻¹ (C≡N stretch) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 181 (M⁺) and fragment ions at m/z 154 (loss of Cl) .

Q. How does the reactivity of this compound compare to other acyl chlorides?

The electron-withdrawing cyano group at position 6 increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the pyridine ring may slow reactions compared to aliphatic acyl chlorides. For example:

  • Amidation : Reacts with primary amines in dry THF at 0°C to form carboxamides within 2 hours .
  • Esterification : Requires activated alcohols (e.g., DMAP catalyst) due to moderate reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

Conflicting stability reports often arise from differences in storage conditions:

  • Moisture sensitivity : Hydrolysis to 6-cyanopyridine-3-carboxylic acid occurs rapidly in humid environments. Use molecular sieves or anhydrous solvents during storage .
  • Thermal decomposition : Above 40°C, decomposition generates cyanide byproducts (detectable via GC-MS). Store at 2–8°C in amber glass to prevent light-induced degradation .
  • Purity thresholds : Commercial samples with <97% purity (e.g., due to residual Cl⁻) show reduced shelf life. Recrystallize from dry hexane/ethyl acetate (3:1) to achieve >99% purity .

Q. What experimental design considerations are critical for using this compound in multi-step syntheses?

  • Sequential reactions : Prioritize acyl chloride reactions before introducing moisture-sensitive groups (e.g., Grignard reagents).
  • Compatibility : Avoid strong bases (e.g., NaOH), which hydrolyze the acyl chloride. Use mild bases like pyridine or NEt₃ for in-situ acid scavenging .
  • Case study : In synthesizing 6-cyanopyridine-3-carboxamide derivatives, a two-step protocol (chlorination → amidation) achieved 85% yield, whereas one-pot methods resulted in <60% yield due to side reactions .

Q. How can researchers leverage this compound to design bioactive compounds?

The compound serves as a versatile intermediate for pharmacophores:

  • Antimicrobial agents : Coupling with aminothiazoles yields derivatives with MIC values of 2–8 µg/mL against S. aureus .
  • Kinase inhibitors : The pyridine core facilitates π-stacking interactions in ATP-binding pockets. Introduce sulfonamide groups at the carbonyl position for enhanced selectivity .
  • Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.